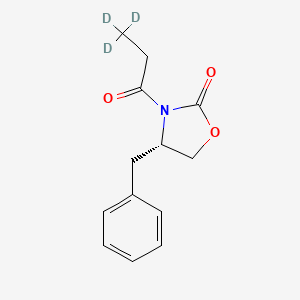

Enzalutamide D3

説明

HC-1119は、デウテンザルタミドとしても知られており、第2世代アンドロゲン受容体拮抗薬であるエンザルタミドの重水素化アナログです。これは、主に転移性去勢抵抗性前立腺癌の治療のために開発されています。 HC-1119におけるエンザルタミドの重水素化は、代謝速度の低下、血漿中濃度の増加、脳への曝露量の減少など、いくつかの薬物動態上の利点を生み出します .

作用機序

HC-1119は、アンドロゲンがアンドロゲン受容体に結合することを競合的に阻害することで、その効果を発揮します。この阻害は、前立腺癌細胞の増殖と生存に不可欠なアンドロゲン受容体シグナル伝達経路をブロックします。 この経路の活性化を防ぐことで、HC-1119はアポトーシスを誘導し、前立腺癌細胞の増殖を抑制します .

生化学分析

Biochemical Properties

Enzalutamide D3 acts by competitively inhibiting the binding of androgens to the androgen receptor, thereby blocking the androgen receptor signaling pathway . This inhibition disrupts the normal function of the androgen receptor, which includes the regulation of gene expression and cell growth . The interaction between this compound and the androgen receptor is key to its therapeutic effect .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In prostate cancer cells, it inhibits cell proliferation and induces apoptosis . It also influences cell function by impacting cell signaling pathways and gene expression . For example, it has been found to enhance myeloid cell-mediated immune suppression, promoting tumor progression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the androgen receptor, which prevents the receptor from being activated by androgens . This inhibition of the androgen receptor signaling pathway leads to a decrease in the expression of genes that are regulated by this receptor, resulting in the inhibition of prostate cancer cell growth .

Temporal Effects in Laboratory Settings

This compound has been found to have a half-life of 5.8 days, and steady state is achieved by day 28 . It is primarily eliminated by hepatic metabolism, with renal excretion being an insignificant elimination pathway . Over time, the effects of this compound on cellular function can lead to a decrease in tumor size and an improvement in patient survival .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a PC-3 xenograft model, this compound at a dosage of 20 mg/kg/day for 21 days inhibited tumor growth by 49% compared to vehicle-treated mice . Higher doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, and its metabolism involves the cytochrome P450 enzymes . The metabolic pathways of this compound can also be influenced by other factors, such as the presence of other drugs .

Transport and Distribution

After administration, this compound is rapidly and extensively distributed to various tissues. It has been found to be primarily distributed in the brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose tissue . The tissue-to-plasma ratios of this compound range from 0.406 (brain) to 10.2 (adipose tissue) .

準備方法

合成経路と反応条件

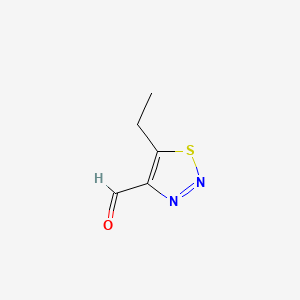

HC-1119の合成には、エンザルタミドの重水素化が含まれます。 HC-1119の化学名は、4-{3-[4-シアノ-3-(トリフルオロメチル)フェニル]-5,5-ジメチル-4-オキソ-2-チオ-1-イミダゾリジニル}-2-フルオロ-N-トリデゥテロメチルベンザミドです . 調製方法は、以下の手順を含みます。

重水素化: エンザルタミド分子への重水素原子の導入。

可溶化: 原料をLabrasolなどの溶媒に溶解して、溶解性とバイオアベイラビリティを向上させる。

工業生産方法

HC-1119の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終製品の純度と効力を保証するための厳格な品質管理措置が含まれます。 高度な技術と設備の使用は、薬物の均一性と安全性を維持するために不可欠です .

化学反応の分析

反応の種類

HC-1119は、次のようないくつかのタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。

還元: HC-1119は還元反応を起こすこともできますが、これはあまり一般的ではありません。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応は、通常、目的の結果を確実に得るために、制御された温度と圧力の条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応では、HC-1119のさまざまな酸化誘導体が生成される可能性があり、置換反応では、さまざまな置換アナログが生成される可能性があります .

科学研究への応用

HC-1119は、次のようないくつかの科学研究への応用があります。

科学的研究の応用

HC-1119 has several scientific research applications, including:

Chemistry: The compound is used in studies related to the synthesis and characterization of deuterated drugs.

Biology: HC-1119 is employed in research on androgen receptor signaling pathways and their role in cancer progression.

Medicine: The primary application of HC-1119 is in the treatment of metastatic castration-resistant prostate cancer. .

Industry: HC-1119 is being explored for its potential use in other androgen receptor-related diseases, including breast cancer

類似化合物との比較

類似化合物

エンザルタミド: HC-1119の親化合物であるエンザルタミドも、前立腺癌の治療に使用される第2世代アンドロゲン受容体拮抗薬です。

アパタミド: 同様の適応症で使用される、もう1つの第2世代アンドロゲン受容体拮抗薬です。

ダロルタミド: 同様の作用機序を持つ、より新しいアンドロゲン受容体拮抗薬です .

HC-1119の独自性

HC-1119は、重水素化によってユニークです。重水素化は、エンザルタミドに比べていくつかの薬物動態上の利点を提供します。 これらの利点には、代謝速度の低下、血漿中濃度の増加、脳への曝露量の減少などがあり、効果と安全性のプロファイルが向上します .

特性

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXUHSOUPDCQV-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443331-82-5 | |

| Record name | Deutenzalutamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443331825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEUTENZALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKI556HC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Deutenzalutamide interact with its target and what are the downstream effects?

A1: Deutenzalutamide, like its analog Enzalutamide, acts as an androgen receptor (AR) inhibitor. [] It binds to the AR, hindering the binding of androgens like testosterone and dihydrotestosterone. This binding prevents the AR from translocating to the nucleus and activating genes responsible for prostate cancer cell growth and survival. [] Consequently, Deutenzalutamide effectively inhibits prostate cancer cell proliferation and induces apoptosis (programmed cell death).

Q2: What is the clinical efficacy of Deutenzalutamide in treating mCRPC?

A2: The HC-1119-04 phase 3 trial investigated Deutenzalutamide's efficacy in patients with mCRPC who had experienced treatment failure with abiraterone and/or docetaxel. [] The study revealed a statistically significant improvement in radiographic progression-free survival (rPFS) in patients treated with Deutenzalutamide compared to those receiving a placebo. [] This finding suggests that Deutenzalutamide holds promise as a potential treatment option for this specific patient population.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)

![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)

![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)